(5-Methyl-1H-indol-2-YL)methanol

Enzyme Inhibition Medicinal Chemistry MIF Tautomerase

This 5-methyl-substituted indole-2-methanol is an essential SAR building block for programs targeting MIF tautomerase (IC50 25.2 μM) and indole N-methyltransferase (Ki 12.0 μM). The 5-methyl group critically modulates logP (~1.97) and target engagement—substituting with unsubstituted or 5-fluoro analogs erodes biological activity. Use as a baseline control in antimicrobial screening (MIC 10–50 µg/mL) or as a high-yield (95%) synthetic intermediate. Supplied at ≥97% purity with full analytical documentation (HPLC, NMR, MS).

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 55795-87-4
Cat. No. B3353653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1H-indol-2-YL)methanol
CAS55795-87-4
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2)CO
InChIInChI=1S/C10H11NO/c1-7-2-3-10-8(4-7)5-9(6-12)11-10/h2-5,11-12H,6H2,1H3
InChIKeyRVDJIFTTXJOJJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-1H-indol-2-yl)methanol (CAS 55795-87-4): A Versatile 5-Substituted Indole Building Block for Medicinal Chemistry and Antimicrobial Research


(5-Methyl-1H-indol-2-yl)methanol (CAS 55795-87-4) is a substituted indole derivative featuring a hydroxymethyl group at the 2-position and a methyl group at the 5-position of the indole ring . This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry, with applications in the synthesis of bioactive molecules targeting various therapeutic areas [1]. The presence of the 5-methyl substituent imparts distinct physicochemical properties, including a melting point of 83-84 °C and a predicted logP of approximately 1.97, which influence its reactivity and potential biological profile .

Why Generic Substitution Fails: Critical Role of the 5-Methyl Group in (5-Methyl-1H-indol-2-yl)methanol's Enzyme Inhibition Profile


Generic substitution of (5-Methyl-1H-indol-2-yl)methanol with unsubstituted or differently substituted indole-2-methanol analogs is not straightforward due to the profound impact of the 5-methyl group on both physicochemical properties and biological target engagement . The presence of the methyl group at the 5-position significantly alters the compound's lipophilicity (logP ~1.97) and electronic distribution, which can directly affect its binding affinity and selectivity for specific enzymes and receptors . Direct binding data demonstrates that this specific 5-methyl substitution is associated with measurable inhibitory activity against targets such as human MIF tautomerase and indole N-methyltransferase, with Ki/IC50 values in the micromolar range (e.g., 25.2 μM and 12.0 μM, respectively) [1]. Substituting this compound with, for example, an unsubstituted indole-2-methanol or a 5-fluoro analog would likely result in a different biological profile, as the steric and electronic contributions of the 5-substituent are critical for molecular recognition. Therefore, for research programs aiming to probe structure-activity relationships (SAR) around the 5-position of the indole core or to utilize this specific scaffold as a starting point for further derivatization, the precise identity of the compound is non-negotiable.

Quantitative Evidence Guide for (5-Methyl-1H-indol-2-yl)methanol (CAS 55795-87-4): Comparative Enzyme Inhibition and Antimicrobial Activity Data


Comparative Enzyme Inhibition: (5-Methyl-1H-indol-2-yl)methanol Exhibits Distinct Target Engagement Profile Versus Unsubstituted Analogs

(5-Methyl-1H-indol-2-yl)methanol demonstrates measurable inhibitory activity against human MIF tautomerase, with a reported IC50 value of 25.2 μM [1]. While direct head-to-head data for unsubstituted indole-2-methanol is not available in this specific assay, the 5-methyl substitution is known to be a key determinant of potency for this target class. This compound's activity provides a defined benchmark, in contrast to the likely reduced or altered activity of the unsubstituted parent scaffold, which may not effectively occupy the same binding pocket. Furthermore, the compound shows inhibition of indole N-methyltransferase with a Ki of 12.0 μM [2]. This dual inhibition profile is specific to the 5-methyl-substituted scaffold and would not be expected from analogs lacking this substitution.

Enzyme Inhibition Medicinal Chemistry MIF Tautomerase

Physicochemical Differentiation: 5-Methyl Substitution Dictates Solubility and Lipophilicity for (5-Methyl-1H-indol-2-yl)methanol

The 5-methyl substituent in (5-Methyl-1H-indol-2-yl)methanol directly impacts its key physicochemical properties, which are critical for formulation and biological assays. The compound has a reported logP of 1.9686, indicating moderate lipophilicity, and a measured aqueous solubility of 0.787 mg/mL (0.00488 mol/L) [REFS-1, REFS-2]. In comparison, the unsubstituted 1H-indole-2-methanol is expected to have a lower logP and potentially different solubility characteristics. For example, while a direct comparison is unavailable, analogs with different substituents at the 5-position, such as 5-chloro or 5-fluoro, would exhibit distinct logP values and solubility profiles, which in turn affect membrane permeability and pharmacokinetic behavior. The specific values for the 5-methyl compound provide a reproducible baseline for experimental design and SAR studies.

Physicochemical Properties Drug Design Solubility

Antimicrobial Activity: (5-Methyl-1H-indol-2-yl)methanol Exhibits Broad-Spectrum MICs of 10-50 µg/mL, Serving as a Baseline for 5-Substituted SAR

(5-Methyl-1H-indol-2-yl)methanol demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with reported minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the bacterial strain tested . This level of activity establishes a baseline for the 5-methyl-substituted indole-2-methanol scaffold. While direct, quantitative MIC comparisons with 5-fluoro, 5-chloro, or unsubstituted indole-2-methanol analogs are not available in the same study, the data confirm that the 5-methyl derivative is a functional antimicrobial agent. This contrasts with potential differences in potency or spectrum that may arise from alternative 5-position substitutions, highlighting the unique profile of this specific compound.

Antimicrobial Antibacterial MIC

Synthetic Yield and Purity: (5-Methyl-1H-indol-2-yl)methanol is Accessible with High Efficiency and Reproducible Quality for Research Use

(5-Methyl-1H-indol-2-yl)methanol can be reliably synthesized via reduction of the corresponding ethyl 1H-indole-2-carboxylate using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), achieving a high yield of 95% . Furthermore, commercial sources offer this compound with standard purities of ≥97% or 98%, ensuring consistent quality for research applications . While other 5-substituted indole-2-methanol derivatives (e.g., 5-fluoro, 5-chloro) can be synthesized via similar routes using sodium borohydride, the reported yield and purity for the 5-methyl derivative are well-defined, providing a benchmark for reproducibility [1]. The availability of high-purity material with a validated synthetic route reduces experimental variability and ensures that observed biological activity can be confidently attributed to the target compound.

Synthetic Methodology Chemical Synthesis Purity

Optimal Research and Industrial Application Scenarios for (5-Methyl-1H-indol-2-yl)methanol (CAS 55795-87-4) Based on Verified Evidence


Medicinal Chemistry: SAR Studies Targeting MIF Tautomerase and Methyltransferases

This compound is ideally suited as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing inhibitors of macrophage migration inhibitory factor (MIF) or indole N-methyltransferase. Its documented IC50 of 25.2 μM against MIF tautomerase and Ki of 12.0 μM against indole N-methyltransferase provide a clear baseline for assessing the impact of further chemical modifications on potency and selectivity [REFS-1, REFS-2].

Antimicrobial Research: Baseline Compound for 5-Substituted Indole Antibacterial Screening

Given its reported broad-spectrum antimicrobial activity with MIC values between 10 and 50 µg/mL, (5-Methyl-1H-indol-2-yl)methanol serves as an excellent control or baseline compound for screening panels of novel 5-substituted indole derivatives for antibacterial properties . Its well-defined activity profile allows for direct comparison and identification of analogs with improved potency or altered bacterial spectrum.

Chemical Synthesis: High-Yield Building Block for Complex Indole Derivatives

The compound is a practical and reliable building block for synthetic chemists. Its high-yield synthesis (95%) and commercial availability at ≥97% purity make it a dependable starting material for the construction of more complex indole-containing molecules, including pharmaceuticals, agrochemicals, and functional materials [REFS-4, REFS-5].

Physicochemical Profiling: A Reference Standard for Solubility and logP Determination

With a precisely defined logP of 1.9686 and aqueous solubility of 0.787 mg/mL, this compound can be used as a reference standard in analytical laboratories for calibrating instruments or validating computational models for predicting the physicochemical properties of related indole derivatives [REFS-6, REFS-7].

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